Product packaging for N,N-Bisisopropyl-3-phenyl-2-propenamine(Cat. No.:CAS No. 87462-12-2)

N,N-Bisisopropyl-3-phenyl-2-propenamine

Cat. No.: B128294
CAS No.: 87462-12-2
M. Wt: 217.35 g/mol
InChI Key: QOHVOTFSKSSADY-DHZHZOJOSA-N
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Description

Contextualization within Pharmaceutical Chemistry and Medicinal Science

In the landscape of medicinal science, the focus often lies on the active pharmaceutical ingredient (API). However, the byproducts and impurities that arise during the synthesis of these APIs are of equal importance from a safety, efficacy, and regulatory standpoint.

N,N-Bisisopropyl-3-phenyl-2-propenamine is recognized as a process-related impurity in the manufacturing of Tolterodine (B1663597). synthinkchemicals.comscbt.com Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The synthesis of Tolterodine and other complex pharmaceutical molecules often involves multi-step processes where the formation of unintended side products can occur.

The presence of impurities such as this compound is meticulously monitored and controlled under stringent guidelines like those from the International Council for Harmonisation (ICH) to ensure the final drug product's purity and safety. veeprho.com The identification and characterization of such impurities are crucial for optimizing synthetic routes to minimize their formation and for developing analytical methods to detect and quantify them in the final drug product.

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 87462-12-2
Molecular Formula C₁₅H₂₃N
Molecular Weight 217.35 g/mol
Alternate Names N,N-Bis(1-methylethyl)-3-phenyl-2-propen-1-amine; N,N-Diisopropyl-3-phenyl-2-propenamine

The academic interest in amine derivatives, particularly those related to cinnamaldehyde (B126680) and phenylpropanolamine, has a rich history. Cinnamaldehyde, a key component of cinnamon oil, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comrsc.org The reaction of cinnamaldehyde with amines can lead to the formation of Schiff bases and other adducts, which have also demonstrated significant biological potential. researchgate.netnih.gov

Early research into phenylpropanolamine and its analogues was driven by their sympathomimetic properties. This historical context of exploring the biological activities of structurally similar compounds provides a foundation for understanding the potential, albeit unexplored, pharmacological profile of this compound.

Rationale for Comprehensive Academic Investigation

The imperative to study this compound extends beyond its role as a pharmaceutical impurity. Its unique chemical structure and the established bioactivity of related compounds provide a strong rationale for a more in-depth academic investigation.

The structure of this compound, featuring a phenyl group conjugated to a propenamine backbone with bulky isopropyl substituents on the nitrogen atom, presents several points of research interest. The presence of the α,β-unsaturated amine system makes it a Michael acceptor, a feature known to be important for the biological activity of many compounds.

The steric hindrance provided by the two isopropyl groups on the nitrogen atom can significantly influence the molecule's reactivity and its ability to interact with biological targets. Understanding the conformational flexibility and electronic properties of this molecule through computational and experimental studies could provide valuable insights into its chemical behavior.

Given the diverse pharmacological activities reported for cinnamaldehyde derivatives and other phenylpropenamines, it is plausible that this compound may possess currently unknown biological effects. mdpi.comresearchgate.net The structural motifs within the molecule are found in various bioactive compounds, suggesting potential for interaction with a range of biological systems. A systematic investigation into its pharmacological profile could uncover novel activities, contributing to the broader understanding of structure-activity relationships within this class of compounds. Such research could potentially lead to the identification of new lead compounds for drug discovery, transforming a known impurity into a source of therapeutic innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N B128294 N,N-Bisisopropyl-3-phenyl-2-propenamine CAS No. 87462-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVOTFSKSSADY-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC=CC1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C/C=C/C1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544634
Record name (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87462-12-2
Record name (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Neurochemical and Neurophysiological Aspects of N,n Bisisopropyl 3 Phenyl 2 Propenamine

Neurotransmitter System Modulation by N,N-Bisisopropyl-3-phenyl-2-propenamine

The structural characteristics of this compound, particularly the phenylpropylamine backbone, suggest a potential for interaction with various neurotransmitter systems within the brain. The presence of two isopropyl groups on the nitrogen atom is likely to influence its potency and selectivity towards different neural targets.

Interactions with Monoamine Neurotransmitter Systems

This compound's structure as a phenylalkylamine suggests a likelihood of interaction with monoamine neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), and histamine (B1213489).

Dopamine: Phenylalkylamines are known to interact with the dopaminergic system. The N,N-bisisopropyl substitution may influence the affinity and efficacy of the compound at dopamine receptors. For instance, N-n-propyl substitution in some 3-phenylpiperidines has been shown to be effective for dopaminergic activity. nih.gov Derivatives of N-n-propyl-2-(hydroxyphenyl)ethylamine have also been synthesized as dopamine receptor ligands. mdpi.comnih.gov

Norepinephrine: The norepinephrine system is also a potential site of action. The norepinephrine transporter is a key target for many phenylalkylamine compounds. nih.gov Modulation of this transporter can significantly alter synaptic norepinephrine levels.

Histamine: Histamine receptors, particularly H1 and H3, are present in the central nervous system and modulate the release of other neurotransmitters. wikipedia.orgnih.gov The H3 receptor, acting as a presynaptic autoreceptor and heteroreceptor, regulates the release of histamine, dopamine, serotonin, and norepinephrine. wikipedia.orgnih.gov The structural features of this compound may allow for binding to one or more of these receptor subtypes.

Table 1: Potential Interactions of this compound with Monoamine Systems (Inferred from Structurally Related Compounds)

Neurotransmitter System Potential Target Predicted Effect
Dopamine Dopamine Receptors (e.g., D2, D4) Agonist or Antagonist Activity
Serotonin Serotonin Receptors (e.g., 5-HT2A) Modulation of Receptor Activity
Norepinephrine Norepinephrine Transporter (NET) Inhibition of Reuptake

Impact on Neurotransmitter Release and Reuptake Mechanisms

The primary mechanism by which many phenylalkylamines exert their effects is through the modulation of neurotransmitter release and reuptake. nih.govwikipedia.org

Neurotransmitter Release: Some compounds with a similar structure can act as releasing agents, promoting the efflux of monoamines from presynaptic terminals. This process often involves interaction with vesicular monoamine transporters (VMATs) and a reversal of the direction of plasma membrane transporters. researchgate.net

Reuptake Inhibition: Alternatively, this compound may act as a reuptake inhibitor, blocking the action of transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govresearchgate.net This blockage leads to an increased concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Molecular Mechanisms of Action in Neural Systems

The neurophysiological effects of this compound are rooted in its interactions at the molecular level with various components of the neuronal signaling machinery.

Direct Binding to Specific Neural Receptors and Transporters

The affinity of this compound for specific neural receptors and transporters is a key determinant of its pharmacological profile.

Receptor Binding: The compound likely binds to G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and histamine receptors. mdpi.comnih.govwikipedia.org The binding affinity (Ki) and efficacy (i.e., whether it acts as an agonist, antagonist, or inverse agonist) at these receptors would dictate its functional effects. The N,N-bisisopropyl groups are expected to play a significant role in determining this binding specificity.

Transporter Binding: Interaction with monoamine transporters is another critical molecular mechanism. nih.gov By binding to DAT, SERT, or NET, the compound can inhibit the reuptake of their respective neurotransmitters, thereby prolonging their action in the synapse.

Table 2: Predicted Molecular Targets for this compound

Target Class Specific Example Potential Molecular Interaction
G-Protein Coupled Receptors Dopamine D2 Receptor Orthosteric or allosteric binding
Serotonin 5-HT2A Receptor Binding to the agonist/antagonist site
Histamine H3 Receptor Interaction with the ligand-binding pocket
Neurotransmitter Transporters Dopamine Transporter (DAT) Competitive or non-competitive inhibition
Serotonin Transporter (SERT) Blockade of serotonin reuptake

Downstream Signaling Cascades in Neurons

The binding of this compound to its molecular targets initiates a series of intracellular signaling events. For instance, if it acts as an agonist at a GPCR, it would trigger the activation of G-proteins, leading to the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). These second messengers, in turn, activate protein kinases and other effector proteins, ultimately leading to changes in gene expression, protein synthesis, and neuronal function. The specific downstream signaling cascades would be dependent on the receptor subtype and the G-protein to which it couples.

Following a comprehensive search of available scientific literature, no specific electrophysiological or neurophysiological studies on the compound this compound in in vitro or non-human animal models could be identified. The search yielded results for structurally related compounds, such as other cinnamamide (B152044) derivatives or trace amines, but no research directly investigating the neurochemical or neurophysiological aspects of this compound was found.

Structure Activity Relationship Sar Studies of N,n Bisisopropyl 3 Phenyl 2 Propenamine and Analogues

Elucidation of Key Structural Features for Pharmacological Activity

The nature of the substituent on the nitrogen atom of amine-containing compounds plays a pivotal role in their interaction with biological targets. The N-bisisopropyl group in N,N-Bisisopropyl-3-phenyl-2-propenamine is a bulky and lipophilic moiety that is crucial for receptor binding and selectivity.

The size and hydrophobicity of the N-alkyl groups can significantly influence binding affinity. In studies of related compounds, such as dopamine (B1211576) D3 receptor ligands, it has been observed that extending an N-alkyl chain can enhance binding affinity at both D2 and D3 receptors. This is often attributed to increased hydrophobic interactions with the receptor's binding pocket. The two isopropyl groups provide a substantial lipophilic surface area, which can engage in favorable van der Waals interactions with nonpolar regions of the receptor.

Furthermore, the steric bulk of the bisisopropyl group can be a key determinant of receptor selectivity. By occupying a specific volume within the binding site, this group can favor interaction with receptors that have a complementary pocket while sterically hindering binding to other, off-target receptors. This principle is a common strategy in drug design to enhance the selectivity of a ligand for its intended target. The table below summarizes the general influence of N-alkyl substitution on receptor interaction based on studies of analogous compounds.

N-Substituent FeatureInfluence on Receptor InteractionUnderlying Principle
BulkinessCan enhance selectivity by sterically hindering binding to off-target receptors.Shape complementarity between the ligand and the receptor's binding pocket.
LipophilicityIncreases binding affinity through hydrophobic interactions with nonpolar regions of the receptor.Favorable van der Waals forces and the hydrophobic effect.
FlexibilityAllows the substituent to adopt an optimal conformation for binding.Induced fit and conformational selection mechanisms.

Modifications to the phenyl ring of this compound can profoundly impact its pharmacological activity and metabolic profile. The position, size, and electronic properties (electron-donating or electron-withdrawing) of substituents are critical factors.

Studies on analogous structures, such as phenylisopropylamines, have demonstrated that the position of a substituent on the phenyl ring can dramatically alter potency. For instance, 4-substituted analogues have been found to be significantly more potent than their 2- or 5-substituted counterparts. This suggests that the binding pocket of the target receptor may have a specific orientation that favors interaction with substituents at the para position of the phenyl ring.

The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the electron density of the aromatic ring, which in turn can affect its interaction with the receptor through mechanisms like pi-pi stacking or cation-pi interactions. For example, in a series of N-arylcinnamanilides, a combination of halogen substituents at the ortho and para positions of the N-aryl ring was found to be advantageous for their anti-plasmodial activity.

Furthermore, phenyl ring substitutions can influence the metabolic stability of the compound. The introduction of certain substituents can block sites of metabolic oxidation, thereby increasing the compound's half-life. Conversely, some substituents may introduce new metabolic liabilities. The table below illustrates the general effects of phenyl ring substitutions on pharmacological activity.

Substituent PropertyEffect on ActivityExample from Analogous Compounds
PositionCan significantly alter potency.4-substituted phenylisopropylamines are more potent than 2- or 5-substituted isomers.
Electronic NatureInfluences receptor binding through electronic interactions.Electron-withdrawing groups on the N-aryl ring of cinnamanilides can enhance activity.
Steric BulkCan either enhance or hinder binding depending on the receptor pocket size.Bulky substituents may require a larger binding pocket for optimal interaction.

The propenamine chain of this compound provides a critical link between the phenyl ring and the nitrogen atom, and its conformational properties are important for biological activity. The double bond in the propenamine chain introduces geometric isomerism, resulting in the possibility of cis (Z) and trans (E) isomers.

The spatial arrangement of the phenyl ring and the amino group can significantly impact how the molecule fits into a receptor's binding site. In many classes of bioactive molecules, one geometric isomer is often more active than the other. For instance, in studies of benzhydro[f]quinoline derivatives, the trans isomers were generally found to be more potent than the cis isomers. This is often because the trans configuration allows for a more extended conformation that can better span the distance between key interaction points within the receptor.

Saturation of the propenamine chain, by reducing the double bond to a single bond, would increase the conformational flexibility of the molecule. While this increased flexibility could potentially allow the molecule to adopt a more favorable conformation for binding, it could also lead to a loss of potency due to an entropic penalty upon binding. The rigidity imparted by the double bond can pre-organize the molecule into a bioactive conformation, which can be energetically favorable for receptor interaction. The relative stability of the cis and trans isomers is also influenced by steric interactions between the substituents on the double bond. Generally, the trans isomer is sterically more favorable and thus more stable.

Computational Structure-Activity Relationship Approaches

Computational methods are invaluable tools for elucidating the SAR of bioactive molecules, providing insights that can guide the design of new and more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound and its analogues, a QSAR study would involve generating a dataset of compounds with varying substituents on the phenyl ring and different N-alkyl groups, along with their measured biological activities.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., Hammett constants), steric (e.g., Taft steric parameters), and hydrophobic (e.g., logP). By applying statistical methods such as multiple linear regression or partial least squares, a QSAR model can be developed that predicts the biological activity of new, unsynthesized compounds. Such models can help to identify the key structural features that are most important for activity and can guide the rational design of more potent analogues.

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, a common ligand-based technique, involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential ligands.

When the three-dimensional structure of the target receptor is available, structure-based drug design methods, such as in silico molecular docking, can be utilized. Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a docking study could be performed to visualize how the molecule fits into the binding pocket of a hypothetical receptor. This would allow for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. The insights gained from docking studies can be used to design new analogues with improved binding characteristics. For example, if a docking simulation reveals an empty hydrophobic pocket in the receptor near the phenyl ring of the ligand, a new analogue with a hydrophobic substituent at that position could be designed to fill this pocket and enhance binding affinity.

Stereochemical Influences on Activity and Biological Disposition of this compound and Analogues

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity and metabolic fate. libretexts.orgnih.gov For a molecule like this compound, stereoisomerism can arise from the presence of the carbon-carbon double bond in the 3-phenyl-2-propenamine backbone, leading to the potential for E and Z geometric isomers. While specific studies on the stereochemical influences of this compound are not extensively detailed in publicly available research, the principles of stereopharmacology allow for an informed discussion of the potential implications.

The differential effects of stereoisomers are a well-established phenomenon in pharmacology, where enantiomers and diastereomers of a drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. libretexts.org These differences arise from the stereospecific nature of biological systems, such as receptors, enzymes, and transporters, which are themselves chiral. libretexts.org

Geometric Isomerism: The E and Z Isomers

The presence of the C=C double bond in the propenamine chain of this compound gives rise to geometric isomers, designated as E (entgegen, or opposite) and Z (zusammen, or together). The spatial arrangement of the substituents around this double bond can significantly influence how the molecule interacts with its biological targets.

IsomerStructureDescription
E-N,N-Bisisopropyl-3-phenyl-2-propenamine (Chemical structure of the E isomer)The phenyl group and the amino group are on opposite sides of the double bond.
Z-N,N-Bisisopropyl-3-phenyl-2-propenamine (Chemical structure of the Z isomer)The phenyl group and the amino group are on the same side of the double bond.

The distinct shapes of the E and Z isomers can lead to differences in their binding affinity for receptors or enzymes. One isomer may fit more snugly into a binding pocket, leading to a more potent biological effect, while the other may bind less effectively or not at all.

Potential for Chiral Centers

While the primary focus of stereoisomerism in this compound is on geometric isomers, it is also worth considering the potential for chirality. The nitrogen atom in this compound is tertiary and, if the three substituents were different and the nitrogen atom did not undergo rapid pyramidal inversion, it could be a chiral center. However, for most amines, this inversion is rapid at room temperature, leading to a racemic mixture that is difficult to separate into individual enantiomers. libretexts.org

Influence on Biological Disposition

The biological disposition of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), can also be influenced by its stereochemistry. For instance, metabolic enzymes often exhibit stereoselectivity, preferentially metabolizing one stereoisomer over another. A study on the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine found that the E isomer was preferentially metabolized by rat hepatocytes. nih.gov This suggests that the geometric configuration of a molecule can significantly impact its metabolic fate.

Metabolic Fate and Biotransformation of N,n Bisisopropyl 3 Phenyl 2 Propenamine

In Vitro Metabolic Pathways

In vitro studies using human liver microsomes are instrumental in elucidating the primary metabolic routes of a compound. For tolterodine (B1663597), these studies have identified two major pathways: oxidation and N-dealkylation nih.govscialert.net. Given the structure of N,N-Bisisopropyl-3-phenyl-2-propenamine, N-dealkylation is the most pertinent pathway for its biotransformation.

Cytochrome P450-Mediated Biotransformations (e.g., CYP2D6, CYP3A4, CYP2C8, CYP2E1)

The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst of Phase I metabolic reactions. Studies on tolterodine have pinpointed specific isoforms responsible for its metabolism, which are likely to act on this compound as well.

CYP3A4 : This isoform is the predominant enzyme responsible for the N-dealkylation of the diisopropylamino group of tolterodine nih.govpsu.edu. This process involves the removal of one of the isopropyl groups. Research demonstrates a strong correlation between CYP3A activity and the formation of N-dealkylated tolterodine (r²=0.97) nih.gov. This reaction is significantly inhibited by potent CYP3A4 inhibitors such as ketoconazole (B1673606) and troleandomycin (B1681591) nih.govpsu.edu. The N-dealkylation of the isopropyl group by CYP3A4 also results in the formation of acetone, a volatile metabolite that can be detected in headspace analysis of in vitro cell cultures univie.ac.atnih.gov. Given the identical N,N-diisopropylamine moiety, CYP3A4 is predicted to be the primary enzyme mediating the N-deisopropylation of this compound.

CYP2D6 : In tolterodine, CYP2D6 is the main enzyme catalyzing the oxidation of the 5-methyl group to a 5-hydroxymethyl metabolite nih.govclinpgx.orgnih.gov. Since this compound lacks this specific methyl group, this particular metabolic route is not applicable. However, CYP2D6 is known to metabolize a wide range of amine-containing compounds, and its potential role in other oxidative transformations of the molecule cannot be entirely excluded without direct experimental evidence.

CYP2C9 and CYP2C19 : In addition to CYP3A4, microsomes from cells overexpressing CYP2C9 and CYP2C19 have also demonstrated the ability to form N-dealkylated tolterodine nih.govpsu.edu. While their contribution is considered secondary to that of CYP3A4, they represent alternative pathways for the dealkylation of the diisopropylamino group psu.edu.

CYP2C8 and CYP2E1 : Based on the available literature for the parent compound tolterodine, the involvement of CYP2C8 and CYP2E1 in its primary metabolic pathways has not been established. Therefore, their role in the biotransformation of this compound remains undefined.

Conjugation Reactions (e.g., Glucuronidation)

Glucuronidation is a key Phase II metabolic reaction where a glucuronic acid moiety is attached to a substrate, rendering it more water-soluble and facilitating its excretion nih.govwikipedia.org. In vivo studies of tolterodine in several animal species have shown that the parent drug and its Phase I metabolites undergo subsequent conjugation with glucuronic acid to varying extents nih.gov. It is therefore highly probable that this compound, or any hydroxylated metabolites formed during Phase I, would also be substrates for UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of glucuronide conjugates.

Monoamine Oxidase (MAO) Activity

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines. To investigate their potential role in tolterodine metabolism, in vitro inhibition studies were conducted. The results showed that tranylcypromine, a known MAO inhibitor, did not inhibit the N-dealkylation of tolterodine in human liver microsomes nih.govpsu.edu. This finding suggests that MAO activity is not a significant contributor to the primary metabolic pathways of tolterodine, and by extension, is unlikely to play a major role in the metabolism of this compound.

Other Enzymatic Transformations (e.g., amine dehydrogenase activity)

The involvement of other enzymatic systems, such as amine dehydrogenases, in the metabolism of tolterodine or its analogues has not been reported in the reviewed scientific literature. Therefore, the role of such enzymes in the biotransformation of this compound is currently unknown.

Metabolic Stability Studies in Microsomal Systems

Metabolic stability assays in liver microsomes are used to determine the intrinsic clearance of a compound. Studies with tolterodine show that it is extensively metabolized in human, mouse, dog, and rat liver microsomes nih.gov. The primary metabolites consistently observed are the 5-hydroxymethyl metabolite and N-dealkylated tolterodine, which together account for 83-99% of the total metabolism observed in these in vitro systems nih.gov.

The pharmacokinetic properties of tolterodine are heavily influenced by CYP2D6 polymorphism. In individuals who are extensive metabolizers (EMs) of CYP2D6 substrates, tolterodine has a relatively short elimination half-life. In contrast, poor metabolizers (PMs), who lack functional CYP2D6, exhibit significantly lower clearance and a longer half-life, relying more on the CYP3A4 pathway for elimination nih.govresearchgate.net. Since N-dealkylation via CYP3A4 is the most relevant pathway for this compound, its metabolic stability might be less affected by CYP2D6 phenotype compared to tolterodine.

Table 1: Pharmacokinetic Parameters of Tolterodine (Parent Compound) in Human Subjects

This table presents data for the related compound tolterodine to provide a reference for expected metabolic stability.

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference(s)
Primary Metabolic Pathway CYP2D6 (5-hydroxymethylation), CYP3A4 (N-dealkylation)CYP3A4 (N-dealkylation) droracle.ai
Systemic Clearance (L/h) 44 ± 139.0 ± 2.1 nih.govresearchgate.net
Elimination Half-life (h) 1.9 - 3.77.5 - 11 nih.govresearchgate.netwikipedia.org

In Vivo Metabolic Pathways (Pre-clinical animal models only)

In vivo studies in animal models provide a more comprehensive picture of metabolism, incorporating absorption, distribution, and excretion. The metabolism of radiolabeled tolterodine has been investigated in mice, dogs, and rats nih.gov.

Mice and Dogs : The metabolic profiles in mice and dogs were found to be similar to each other and correlated well with human metabolism. Tolterodine was extensively metabolized along two primary routes: stepwise oxidation of the 5-methyl group and N-dealkylation of the diisopropylamino group. Following these Phase I transformations, the parent compound and its metabolites were conjugated with glucuronic acid nih.gov. This suggests that in these animal models, this compound would likely undergo extensive N-dealkylation followed by glucuronidation.

Rats : The metabolic pattern in rats was markedly different and more extensive than in other species. In addition to the pathways observed in mice and dogs, metabolites formed by the hydroxylation of the unsubstituted benzene (B151609) ring were also identified. A notable gender difference was observed, with male rats demonstrating more extensive metabolism than females nih.gov. Furthermore, studies in rats provided evidence for the formation of a reactive quinone methide intermediate, which was subsequently trapped as glutathione (B108866) (GSH), N-acetylcysteine (NAC), and cysteine conjugates detected in bile and urine acs.orgnih.gov. This suggests that in rats, this compound could potentially undergo aromatic hydroxylation in addition to N-dealkylation.

Identification of Major Metabolites and their Biological Profiles

There is no specific information available in the scientific literature to identify the major metabolites of this compound or to describe their biological profiles.

Comparative Metabolic Profiles Across Different Species

Scientific studies comparing the metabolic profiles of this compound across different species have not been published.

Role of Specific Organ Systems in Biotransformation

While hepatic metabolism is a common pathway for the biotransformation of many xenobiotics, specific research confirming the role of the liver or other organ systems in the metabolism of this compound is not available.

Enzymatic Reaction Mechanisms and Pathway Elucidation

The enzymatic reaction mechanisms and specific metabolic pathways for this compound have not been elucidated in the available scientific literature.

Analytical Methodologies for N,n Bisisopropyl 3 Phenyl 2 Propenamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating N,N-Bisisopropyl-3-phenyl-2-propenamine from complex mixtures and for its precise quantification. The choice of technique often depends on the compound's volatility and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from other components as it travels through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. Following separation, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for definitive identification and quantification.

For analogous compounds such as N-phenyl-2-naphthylamine, GC-MS/MS (tandem mass spectrometry) has been utilized for ultra-sensitive quantification. researchgate.netnih.gov This approach involves specific reaction monitoring, which enhances selectivity and reduces background noise. The analysis typically employs a capillary column, such as a DB-5MS, which has a phenyl-arylene polymer stationary phase suitable for separating aromatic amines. researchgate.netnih.gov

Table 1: Typical GC-MS Parameters for Phenylalkylamine Analysis

ParameterExample Value/ConditionPurpose
Injector Temperature 300 °CEnsures rapid and complete vaporization of the sample.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace-level analysis.
Carrier Gas HeliumInert gas that carries the analyte through the column.
Column Type DB-5MS (30 m x 0.25 mm, 0.25 µm film)A common, non-polar column providing good separation for a wide range of compounds.
Oven Program Initial 70°C, ramped to 320°CA temperature gradient is used to elute compounds with different boiling points sequentially.
MS Ion Source Temp. 230 °CMaintains the analyte in a gaseous state within the ion source.
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces characteristic and reproducible fragmentation patterns.

For compounds that may be less volatile or prone to degradation at high temperatures, Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred alternative. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. The eluent from the LC column is then introduced into a mass spectrometer, typically via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques that minimize fragmentation and often preserve the molecular ion.

The analysis of various amines and related compounds in different matrices has been successfully demonstrated using LC-MS/MS. nih.govmac-mod.com This technique offers high sensitivity and selectivity, making it suitable for complex samples. Ion-pairing reversed-phase liquid chromatography can be employed to improve the retention and separation of amine compounds on standard C18 columns. nih.gov

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of modern separation science and form the front-end of an LC-MS system. These techniques utilize high pressure to pump a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

HPLC: Employs columns with particle sizes typically in the 3-5 µm range.

UPLC: Uses columns with smaller particle sizes (<2 µm), which requires higher operating pressures but results in significantly faster analysis times and improved resolution.

The separation of this compound would likely be achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve peak shape for amines. mac-mod.com

Table 2: Typical HPLC/UPLC Conditions for Amine Compound Analysis

ParameterExample Value/ConditionPurpose
Column C18 (e.g., 100 x 2.1 mm)A non-polar stationary phase that separates compounds based on hydrophobicity.
Particle Size < 2 µm (UPLC) or 3-5 µm (HPLC)Smaller particles provide higher efficiency and resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol/AcetonitrileA gradient of increasing organic solvent (B) is typically used to elute compounds. Formic acid aids in protonating the analyte for better ionization and peak shape.
Flow Rate 0.2 - 0.5 mL/minControls the speed of the mobile phase and the analysis time.
Column Temperature 40 °CMaintained to ensure reproducible retention times and improve separation efficiency.
Detection UV Detector or Mass Spectrometer (MS)UV detection is common, but MS provides greater sensitivity and structural information.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR experiments would be crucial for the characterization of this compound.

¹H NMR: Provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic protons on the propenamine chain, and the methine and methyl protons of the two isopropyl groups. The splitting patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent protons. chemicalbook.comdocbrown.info

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, vinylic, aliphatic).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenyl (C₆H₅) 7.2 - 7.5Multiplet
Vinylic (-CH=CH-) 6.0 - 6.8Multiplets (Doublets of Doublets)
Isopropyl (-CH(CH₃)₂) 3.0 - 3.6Septet
Isopropyl (-(CH₃)₂) 1.0 - 1.3Doublet

Other spectroscopic methods provide complementary structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The spectrum for this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds. For the related compound N-Isopropyl-3-phenylpropan-1-amine, spectral data is available. nih.gov

Table 4: Expected FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Vibration Type
Aromatic C-H 3000 - 3100Stretch
Aliphatic C-H 2850 - 3000Stretch
Alkene C=C 1640 - 1680Stretch
Aromatic C=C 1450 - 1600Stretch
C-N 1000 - 1350Stretch
Aromatic C-H Bending 690 - 900Out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as conjugated systems. The structure of this compound, which contains a phenyl group conjugated with a carbon-carbon double bond (a styrenyl system), would be expected to produce a distinct absorption maximum (λmax) in the UV region. The position and intensity of this absorption are characteristic of the compound's conjugated π-electron system. researchgate.net

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound, particularly in complex matrices such as pharmaceutical formulations and biological samples, necessitates meticulous sample preparation and extraction. The choice of technique is contingent upon the physicochemical properties of the analyte, the nature of the matrix, and the sensitivity requirements of the analytical method.

For pharmaceutical dosage forms, a common approach involves a "dilute and shoot" methodology for drug substances or a more comprehensive "grind, extract, and filter" process for solid dosage forms like tablets and capsules. chromatographyonline.com The primary objective is the efficient extraction of the analyte from excipients and other matrix components into a solvent suitable for chromatographic analysis. chromatographyonline.com

In the context of bioanalytical studies, sample preparation is critical for removing proteins and other endogenous components that can interfere with the analysis and damage the analytical instrumentation. pharmacompass.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are frequently employed to isolate the analyte from biological matrices like plasma, serum, and urine. pharmacompass.comnih.gov

Purge-and-Trap Methods for Volatile Components

Purge-and-trap is a dynamic headspace technique primarily used for the extraction and concentration of volatile organic compounds (VOCs) from liquid and solid samples. teledynelabs.com The methodology involves bubbling an inert gas through the sample, which liberates the volatile analytes. gcms.cz These liberated compounds are then swept by the gas stream onto a sorbent trap, where they are concentrated. teledynelabs.com Subsequently, the trap is rapidly heated to desorb the analytes into a gas chromatograph (GC) for separation and detection. cluin.org

While this compound is a semi-volatile compound, the applicability of purge-and-trap would depend on its vapor pressure and solubility in the sample matrix. For matrices where the compound exhibits sufficient volatility, this technique could offer a high degree of sensitivity and automation. chromatographyonline.com The efficiency of the purging process can be enhanced by optimizing parameters such as purge gas flow rate, purge time, and sample temperature. gcms.cz The selection of an appropriate sorbent material for the trap is also crucial for the effective capture and subsequent release of the analyte. cluin.org

Currently, there is a lack of specific studies detailing the application of purge-and-trap methods for the analysis of this compound. However, the general principles of the technique, as outlined in various EPA methods for VOC analysis, would serve as a foundation for method development. cluin.org A hypothetical set of purge-and-trap conditions for the analysis of volatile impurities in a pharmaceutical matrix is presented in Table 1.

Table 1: Hypothetical Purge-and-Trap GC/MS Operating Conditions

Parameter Condition
Purge-and-Trap
Purge Gas Helium
Purge Flow Rate 40 mL/min
Purge Time 11 min
Sample Temperature 45 °C
Trap Type Tenax®/Silica Gel/Carbon Molecular Sieve
Desorption Temperature 250 °C
Desorption Time 2 min
Gas Chromatograph
Column 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 35 °C (hold 2 min), ramp to 250 °C at 10 °C/min
Mass Spectrometer
Mode Electron Ionization (EI)
Scan Range 35-350 amu
Ion Source Temperature 230 °C

Development and Validation of Bioanalytical Assays for Pre-clinical Studies

Bioanalytical method development and validation are fundamental for the reliable quantification of drugs and their metabolites in biological fluids, which is essential for pharmacokinetic and toxicokinetic studies. nih.gov Given that this compound is an impurity of Tolterodine (B1663597), the bioanalytical methods developed for Tolterodine and its metabolites can serve as a strong basis for developing an assay for this specific compound. benthamdirect.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for bioanalytical assays due to its high sensitivity, selectivity, and speed. benthamdirect.comnih.gov The development of a robust LC-MS/MS method for this compound would involve several key steps:

Selection of an appropriate internal standard (IS): An ideal IS would be a stable, isotopically labeled version of the analyte. nih.gov

Optimization of mass spectrometric conditions: This includes selecting the precursor and product ions for both the analyte and the IS in multiple reaction monitoring (MRM) mode to ensure selectivity. nih.gov

Development of chromatographic separation: A reversed-phase HPLC or UPLC column is typically used to separate the analyte from endogenous matrix components. nih.gov The mobile phase composition is optimized to achieve a short retention time and good peak shape. nih.gov

Optimization of sample extraction: As mentioned, LLE or SPE are common choices. The goal is to achieve high and reproducible recovery of the analyte from the biological matrix with minimal matrix effects. nih.govnih.gov

Once the method is developed, it must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). The validation process demonstrates that the method is suitable for its intended purpose and includes the assessment of the following parameters: selectivity, sensitivity (lower limit of quantification), linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). pharmacompass.comcelerion.com

An example of validation parameters for a bioanalytical LC-MS/MS method, adapted from a study on a related compound, is presented in Table 2.

Table 2: Exemplary Validation Parameters for a Bioanalytical LC-MS/MS Assay

Parameter Acceptance Criteria Example Result
Linearity r² ≥ 0.99 0.9992
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy and Precision within ±20% 0.05 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) 2.5 - 8.1%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) 3.2 - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ) -5.6 to 7.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ) -4.1 to 6.2%
Recovery Consistent and reproducible 85.2 - 92.4%
Matrix Effect Within acceptable limits 93.1 - 104.5%
Stability (Freeze-Thaw, Benchtop, Long-term) Within ±15% of nominal concentration Passed

The successful development and validation of a bioanalytical assay for this compound would enable its accurate measurement in pre-clinical studies, providing valuable data on its pharmacokinetic profile.

Computational Chemistry and Molecular Modeling of N,n Bisisopropyl 3 Phenyl 2 Propenamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand and its target protein.

Given that N,N-Bisisopropyl-3-phenyl-2-propenamine is structurally related to pharmacologically active compounds, molecular docking simulations could be employed to explore its potential interactions with various biological targets. For instance, as a known impurity of Tolterodine (B1663597), a muscarinic receptor antagonist, a primary target for docking studies would be the muscarinic acetylcholine (B1216132) receptors (M1-M5).

The process involves preparing the 3D structure of this compound and the crystal structure of the target receptor (e.g., the M3 muscarinic receptor). Using docking software, the ligand is placed into the receptor's binding site, and various conformations are sampled. The results are scored based on binding energy, which estimates the stability of the ligand-receptor complex. Lower binding energies typically indicate more favorable interactions. Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Muscarinic Receptor

Parameter Value Interacting Residues
Binding Energy (kcal/mol) -8.5 TYR 114, ASN 414
Hydrogen Bonds 1 ASN 414
Hydrophobic Interactions Phenyl ring with TRP 411, ILE 184 ---

Note: The data in this table is illustrative and represents typical outputs from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex and to analyze the conformational changes in both the ligand and the protein upon binding.

An MD simulation would begin with the best-docked pose of this compound within its target's active site, solvated in a water box with ions to mimic physiological conditions. The simulation calculates the trajectories of atoms over a set period (e.g., hundreds of nanoseconds) by solving Newton's equations of motion.

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein, particularly around the binding site.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and receptor, confirming the stability of these key interactions.

These simulations can validate the docking results and provide a more realistic understanding of the binding dynamics and the conformational flexibility of the compound within the biological target. researchgate.net

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

Parameter Setting
Simulation Software GROMACS, AMBER
Force Field CHARMM36, OPLS-AA
Simulation Time 200 ns
Temperature 310 K (37 °C)
Pressure 1 bar

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity. scialert.netdocsdrive.com

A molecule's biological activity is intrinsically linked to its three-dimensional shape. This compound possesses several rotatable bonds, allowing it to adopt multiple conformations. A conformational analysis using quantum chemical methods can identify the most stable (lowest energy) structures. By systematically rotating the bonds and calculating the energy of each resulting geometry, an energy landscape can be mapped. The global minimum on this landscape corresponds to the most stable conformer, while local minima represent other accessible, stable conformations. The relative energies of these conformers determine their population at a given temperature and their potential to be the "bioactive" conformation that binds to a receptor.

The molecular electrostatic potential (MEP) map illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting reactivity, as it highlights electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-deficient regions (positive potential, susceptible to nucleophilic attack). docsdrive.com For this compound, the MEP would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, and a variable potential across the phenyl ring and propenamine backbone.

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests higher reactivity. scialert.netdocsdrive.com

Table 3: Illustrative Quantum Chemical Descriptors for this compound (Calculated via DFT)

Descriptor Hypothetical Value Interpretation
HOMO Energy -5.8 eV Indicates electron-donating capability
LUMO Energy -0.9 eV Indicates electron-accepting capability
HOMO-LUMO Gap 4.9 eV Suggests moderate kinetic stability scialert.net

Cheminformatics and Virtual Screening for Discovery of Novel Ligands based on the this compound Scaffold

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. The core structure of this compound can be defined as a chemical "scaffold" (a 3-phenyl-2-propenamine core with N,N-diisopropyl substitution). This scaffold can be used in virtual screening campaigns to identify other molecules with potentially similar biological activities.

The process typically involves:

Scaffold Definition: The core structure of this compound is extracted.

Database Searching: Large chemical databases (e.g., ZINC, ChEMBL, PubChem) containing millions of compounds are searched for molecules containing this or a similar scaffold.

Similarity Searching: Both 2D (based on chemical fingerprints) and 3D (based on shape and pharmacophore features) similarity metrics are used to rank compounds based on how closely they resemble the query scaffold.

Filtering and Selection: The top-ranked compounds are filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and selected for further computational analysis (like docking) or experimental testing.

This approach, known as scaffold hopping or scaffold-focused virtual screening, is a powerful strategy for discovering novel ligands and exploring the structure-activity relationships within a chemical class. researchgate.netmdpi.com

Table 4: General Workflow for Scaffold-Based Virtual Screening

Step Description Tools/Databases
1. Query Definition Define the this compound scaffold. MarvinSketch, ChemDraw
2. Database Preparation Select and prepare a large compound library for screening. ZINC, ChEMBL
3. Similarity Search Perform 2D fingerprint or 3D shape-based similarity searches. RDKit, ROCS
4. Hit Selection Rank compounds and filter based on similarity scores and properties. DataWarrior, KNIME

Future Research Directions and Academic Implications

Exploration of Novel Pharmacological Targets and Polypharmacology

Future research should prioritize the elucidation of the pharmacological targets of N,N-Bisisopropyl-3-phenyl-2-propenamine. The concept of polypharmacology, where a single compound interacts with multiple targets, is a burgeoning paradigm in drug discovery. nih.gov Cinnamic acid derivatives have demonstrated a wide range of biological activities, suggesting that this compound could also exhibit a multi-target profile.

Initial screening efforts could involve a broad panel of assays targeting various enzyme families and receptor types. Based on the activities of structurally related cinnamic acid amides and esters, potential targets could include:

Monoamine Oxidases (MAO): Certain cinnamic acid derivatives have shown potent and selective MAO-B inhibitory activity. nih.gov Investigation into the effect of this compound on both MAO-A and MAO-B is warranted.

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. mdpi.com The cinnamic acid scaffold has been incorporated into multi-target-directed ligands for this purpose. mdpi.com

Lipoxygenases (LOX): Cinnamic acid derivatives have been identified as potent lipoxygenase inhibitors, suggesting a potential role in inflammatory pathways. mdpi.com

Other Potential Targets: Given the structural similarity to intermediates used in the synthesis of drugs like Tolterodine (B1663597), which acts as a muscarinic receptor antagonist, exploring its activity on muscarinic receptors could be a valuable avenue. newdrugapprovals.org

A systematic approach to target identification will be crucial in defining the therapeutic potential of this compound and its derivatives.

Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

Following the identification of initial biological targets, the design and synthesis of advanced analogues of this compound will be a critical step. The goal of analogue synthesis would be to improve potency towards desired targets while enhancing selectivity and minimizing off-target effects.

Key synthetic strategies could involve:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., hydroxyl, methoxy, halo groups) on the phenyl ring can significantly influence biological activity.

Alteration of the Amine Moiety: The N,N-bisisopropyl group can be replaced with other alkyl or cyclic amines to explore the structure-activity relationship (SAR) at this position.

Scaffold Hopping and Hybridization: Combining the cinnamic acid amide core with other pharmacophores is a promising strategy for developing multi-target agents. nih.govmdpi.com For instance, hybridization with moieties known to interact with targets relevant to neurodegenerative diseases or inflammation could yield novel therapeutic candidates. mdpi.commdpi.com

The synthesis of a library of analogues will enable a comprehensive exploration of the chemical space around the this compound scaffold and facilitate the development of compounds with optimized pharmacological profiles.

Integration of Multi-Omics Data in Understanding Compound-Biological System Interactions

To gain a deeper understanding of the mechanism of action and potential effects of this compound and its analogues, the integration of multi-omics data will be invaluable. This systems biology approach can provide a holistic view of how the compound interacts with biological systems.

Future research in this area could include:

Transcriptomics: Analyzing changes in gene expression in response to compound treatment can help identify affected pathways and potential molecular targets.

Proteomics: Studying alterations in protein expression and post-translational modifications can provide insights into the downstream effects of the compound's activity.

Metabolomics: Examining changes in the metabolic profile of cells or organisms can reveal the broader physiological impact of the compound.

By integrating these different "omics" datasets, researchers can construct comprehensive models of the compound's biological effects, leading to a more informed drug development process.

Advancements in Chemoinformatic and AI-Driven Discovery for Related Cinnamic Amine Derivatives

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery. mdpi.com These computational tools can be leveraged to accelerate the exploration and optimization of cinnamic amine derivatives related to this compound.

Future applications in this domain include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structure. mdpi.com This can help prioritize which compounds to synthesize and test.

Virtual Screening: Large virtual libraries of cinnamic amine derivatives can be screened against computational models of biological targets to identify potential hits.

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired pharmacological properties from the ground up.

Synthesis Planning: AI-powered retrosynthesis tools can assist in planning efficient synthetic routes for novel analogues. frontiersin.org

By embracing these in silico approaches, the discovery and development of new therapeutic agents based on the cinnamic amine scaffold can be made more efficient and cost-effective. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Bisisopropyl-3-phenyl-2-propenamine with high purity?

  • Methodological Answer : Optimize the amine alkylation reaction by using stoichiometric control of isopropyl halides and a palladium-based catalyst under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel (eluent: hexane/ethyl acetate gradient). Validate purity using HPLC (≥98%) and confirm structural integrity via 1^1H NMR (e.g., δ 1.2–1.4 ppm for isopropyl groups) .

Q. How can researchers characterize the stereochemical configuration of This compound?

  • Methodological Answer : Employ nuclear Overhauser effect spectroscopy (NOESY) to analyze spatial proximity of substituents. Compare experimental 13^13C NMR chemical shifts (e.g., C=O at ~170 ppm) with computational predictions using density functional theory (DFT). For absolute configuration, consider single-crystal X-ray diffraction, as demonstrated for structurally similar compounds in crystallography studies .

Q. What safety protocols are critical when handling This compound?

  • Methodological Answer : Use fume hoods to avoid inhalation, nitrile gloves to prevent dermal contact, and safety goggles. Store in airtight, light-protected containers at 2–8°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. Refer to SDS guidelines for emergency response .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data for This compound?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, concentration). Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+^+ at m/z 232.1804). Compare with databases like CRC Handbook of Chemistry and Physics for benchmark spectral values . If discrepancies persist, investigate solvent polarity effects on NMR shifts or potential isomerization during synthesis .

Q. What experimental design strategies mitigate low yields in catalytic hydrogenation steps for derivatives of This compound?

  • Methodological Answer : Use a pressure-controlled hydrogenation reactor with Pd/C or Raney nickel catalysts. Optimize hydrogen pressure (10–50 bar) and temperature (25–80°C). Pre-purify substrates to remove sulfur-containing impurities that poison catalysts. Monitor reaction kinetics via gas chromatography (GC) and employ DoE (Design of Experiments) to identify critical parameters .

Q. How can computational modeling predict the reactivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform molecular docking studies to assess steric hindrance from isopropyl groups. Calculate Fukui indices to identify electrophilic centers. Validate predictions with kinetic experiments (e.g., reaction with benzyl bromide in DMF at varying temperatures). Compare activation energies derived from Arrhenius plots with DFT-computed transition states .

Q. What strategies ensure the stability of This compound in long-term storage for biological assays?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products via LC-MS and identify hydrolytic pathways. Add antioxidants (e.g., BHT at 0.01% w/w) or store under nitrogen to prevent oxidation. For aqueous formulations, use lyophilization and buffer at pH 4–6 to minimize hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.